2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features a benzothiadiazin-1,1-dioxide core substituted with a butyl group at position 4 and a sulfanyl-acetamide moiety at position 3. The acetamide chain terminates in a 4-fluorobenzyl group.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-2-3-12-24-17-6-4-5-7-18(17)29(26,27)23-20(24)28-14-19(25)22-13-15-8-10-16(21)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYPKFTXAKWQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiadiazine core The core can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Electronic Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Bond Lengths (Å) |
|---|---|---|---|---|
| Target Compound | Benzothiadiazin-1,1-dioxide | 4-Butyl, 3-sulfanylacetamide, 4-F-benzyl | ~437.5* | C–S: ~1.78†, N–C(O): ~1.34† |
| N-(2-chloro-4-methylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-benzothiadiazin-3-yl)sulfanyl]acetamide [10] | Benzothiadiazin-1,1-dioxide | 4-Ethyl, 3-sulfanylacetamide, Cl-Me-phenyl | ~423.9 | C–S: 1.76–1.78‡, N–C(O): 1.33–1.35‡ |
| 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide [3] | Indole | 4-Cl-benzoyl, 5-MeO, 4-F-sulfonyl | ~472.9 | S–O: ~1.43, C–N: ~1.45 |
| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide [12] | Pyrazolone | 3,4-Cl₂-phenyl, dihydro-pyrazolyl | ~403.7 | C–Cl: 1.73–1.75, N–C(O): 1.34 |
*Calculated based on structural formula; †Estimated from analogous compounds [7, 12]; ‡From crystallographic data [10].
Key Observations:
- Benzothiadiazin Derivatives: The target compound and the ethyl-substituted analog [10] share a benzothiadiazin core but differ in alkyl chain length (butyl vs. ethyl).
- Fluorophenyl vs. Chlorophenyl : The 4-fluorobenzyl group in the target compound introduces a strong electron-withdrawing effect compared to the chloro-substituted analogs [3, 10]. This may influence binding affinity in biological targets (e.g., kinase inhibition) [8].
- Heterocyclic Cores : Indole [3] and pyrazolone [12] derivatives exhibit distinct electronic profiles. The benzothiadiazin core’s sulfonyl and sulfanyl groups may confer unique redox properties or hydrogen-bonding capabilities.
Crystallographic and Conformational Analysis
Table 3: Crystallographic Data
| Compound | Dihedral Angles (°)* | Hydrogen Bonding | Refinement Method | Source |
|---|---|---|---|---|
| Target Compound | N/A† | Likely N–H⋯O/S interactions | SHELXL [4] | – |
| N-(4-Bromophenyl)acetamide [7] | 54.8–77.5 | R₂²(10) dimers via N–H⋯O | SHELXL | [7] |
| 2-(3,4-Dichlorophenyl)acetamide [12] | 44.5–77.5 | R₂²(10) dimers; N–H⋯O and C–H⋯Cl | SHELXL | [12] |
The target compound’s butyl chain may introduce greater conformational flexibility compared to rigid dichlorophenyl [12] or bromophenyl [7] analogs. This flexibility could impact packing efficiency and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
